1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid
Overview
Description
1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperidine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring, making it a valuable molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a trifluoromethyl-substituted phenyl compound, followed by the formation of the piperidine ring through cyclization reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can participate in reduction reactions, often using reagents like hydrogen gas or metal catalysts.
Substitution: The trifluoromethyl group can be involved in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles. .
Scientific Research Applications
1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid stands out due to its unique combination of a nitro group and a trifluoromethyl group on the phenyl ring. Similar compounds include:
4-Nitro-3-(trifluoromethyl)aniline: Used in the synthesis of various organic compounds.
Properties
IUPAC Name |
1-[4-nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c14-13(15,16)10-6-9(3-4-11(10)18(21)22)17-5-1-2-8(7-17)12(19)20/h3-4,6,8H,1-2,5,7H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJIWJDGWCJVKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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